Methyl 2-[4-(bromomethyl)phenyl]benzoate
Overview
Description
Methyl 2-[4-(bromomethyl)phenyl]benzoate is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is a white to light yellow powder or crystal that is soluble in toluene . This compound is primarily used in organic synthesis, particularly in the preparation and alkylation of imidazoles .
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation and alkylation of imidazoles , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its use in the preparation and alkylation of imidazoles , it may influence cell function by interacting with cellular processes related to these compounds.
Molecular Mechanism
It is known to be used in the preparation and alkylation of imidazoles , suggesting that it may exert its effects at the molecular level through these processes.
Temporal Effects in Laboratory Settings
It is known to be stable under room temperature conditions .
Preparation Methods
Methyl 2-[4-(bromomethyl)phenyl]benzoate can be synthesized from 4’-methylbiphenyl-2-carboxylic acid methyl ester . The synthetic route involves the bromination of the methyl group on the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is typically carried out in an inert atmosphere at a temperature range of 20-25°C .
Chemical Reactions Analysis
Methyl 2-[4-(bromomethyl)phenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[4-(bromomethyl)phenyl]benzoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of potential anti-HIV agents and aldose reductase inhibitors.
Material Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(bromomethyl)phenyl]benzoate involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules . This property is exploited in the synthesis of bioactive compounds and in medicinal chemistry .
Comparison with Similar Compounds
Methyl 2-[4-(bromomethyl)phenyl]benzoate can be compared with similar compounds such as:
Methyl 4-(bromomethyl)benzoate: This compound has a similar structure but lacks the biphenyl moiety, making it less versatile in certain synthetic applications.
Methyl 2-bromobenzoate: This compound is structurally simpler and is used in different synthetic contexts.
The uniqueness of this compound lies in its biphenyl structure, which provides additional sites for functionalization and enhances its utility in complex organic syntheses .
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGTMRDXKUUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921490 | |
Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-38-2 | |
Record name | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-(bromomethyl)phenyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4'-(bromomethyl)biphenyl-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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